3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide
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Overview
Description
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide is a complex organic compound featuring a combination of benzoisothiazolone and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available starting materials such as benzoic acid derivatives and thiazole derivatives.
Key Steps
Formation of Benzoisothiazolone: : Benzoic acid derivative undergoes cyclization with a sulfur donor in the presence of an oxidizing agent to form the benzoisothiazolone structure.
Coupling Reaction: : The benzoisothiazolone intermediate is then coupled with a benzothiazole derivative through a condensation reaction to form the final product.
Reaction Conditions: : The reactions are usually conducted under mild to moderate temperatures (20-80°C) and may involve catalysts such as Lewis acids or bases to facilitate the reactions.
Industrial Production Methods
Scale-Up: : For industrial production, the synthesis might be optimized for yield and cost-efficiency. This could involve continuous flow reactors, automated synthesis platforms, or batch processing, depending on the scale and requirements.
Purification: : The final compound is purified using standard techniques like recrystallization, chromatography, and distillation to achieve high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions, where the sulfur-containing moieties may be further oxidized, altering its chemical properties.
Reduction: : Reduction reactions might involve the reduction of the carbonyl groups or the sulfur moiety.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for functionalization at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, alkylating agents, acylating agents.
Conditions: : Typically ambient temperature to moderate heating (20-100°C), depending on the desired transformation.
Major Products Formed
From Oxidation: : Sulfone derivatives, sulfoxide derivatives.
From Reduction: : Alcohol derivatives, amine derivatives.
From Substitution: : Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
Catalysis: : Utilized as a ligand or catalyst in various organic transformations due to its complex structure and functional groups.
Synthetic Intermediate: : Serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Biological Activity: : Explored for potential antimicrobial, antiviral, and anticancer activities due to its unique structure.
Biochemical Probes: : Used as a probe to study biochemical pathways and enzyme functions in vitro and in vivo.
Medicine
Drug Development: : Potential lead compound for developing new therapeutic agents targeting specific diseases.
Diagnostics: : Used in the development of diagnostic assays and imaging agents.
Industry
Material Science: : Incorporated into polymers and materials for enhanced properties like stability, durability, and functionality.
Electronics: : Used in the synthesis of organic electronic materials due to its conjugated system.
Mechanism of Action
Mechanistic Pathways: : The compound may exert its effects through interactions with specific molecular targets such as enzymes, receptors, or DNA.
Molecular Targets: : Enzymes involved in oxidative stress pathways, receptors in cell signaling pathways, or nucleic acids involved in genetic regulation.
Pathways Involved: : It may modulate pathways related to cell proliferation, apoptosis, or immune response, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
3-oxo-2,3-dihydrobenzo[d]isothiazole-1,1-dioxide: : A simpler analogue without the benzothiazole moiety.
N-(benzothiazol-2-yl)propanamide: : Lacks the benzoisothiazolone structure.
Benzothiazole derivatives: : Various other derivatives with different substituents on the benzothiazole ring.
Uniqueness
The unique combination of benzoisothiazolone and benzothiazole moieties in 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide imparts distinct reactivity and potential applications not observed in its simpler analogues. Its complex structure allows for diverse chemical modifications and biological interactions, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c1-11-6-7-13-14(10-11)26-18(19-13)20-16(22)8-9-21-17(23)12-4-2-3-5-15(12)27(21,24)25/h2-7,10H,8-9H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBADMRQQPKCUSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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